11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one - 123548-16-3

11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one

Catalog Number: EVT-259767
CAS Number: 123548-16-3
Molecular Formula: C27H37N5O2
Molecular Weight: 463.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one (AQ-RA 741) is a synthetic compound classified as a muscarinic antagonist, specifically demonstrating selectivity for the M2 muscarinic acetylcholine receptor subtype. This selectivity makes AQ-RA 741 a valuable tool in scientific research for investigating the roles and functions of M2 receptors in various biological processes, particularly within the nervous system.

Synthesis Analysis

Although specific details of AQ-RA 741 synthesis are limited in the provided literature, its structure suggests a multi-step synthesis process involving the formation of the tricyclic pyrido[2,3-b][1,4]benzodiazepine core followed by the addition of the side chain containing the diethylaminobutylpiperidinyl moiety. This synthesis likely involves a series of reactions such as condensation, cyclization, and alkylation steps.

Mechanism of Action

AQ-RA 741 acts as an antagonist at M2 muscarinic acetylcholine receptors. This means it binds to the receptor, blocking the binding of the endogenous agonist, acetylcholine. By preventing acetylcholine from activating the M2 receptor, AQ-RA 741 inhibits the downstream signaling pathways normally associated with M2 receptor activation. This antagonism of M2 receptor activity allows researchers to study the specific roles of these receptors in various biological systems.

Applications
  • Central Nervous System: Studies have utilized AQ-RA 741 to explore the involvement of M2 receptors in acetylcholine release within the brain, particularly in regions like the hippocampus and neocortex. Researchers have also investigated its potential in modulating seizures induced by organophosphate poisoning.

  • Cardiovascular System: AQ-RA 741 has been used to study the role of M2 receptors in regulating heart rate and contractility in various animal models.

  • Smooth Muscle Function: Studies have employed AQ-RA 741 to assess M2 receptor involvement in smooth muscle contraction and relaxation in organs such as the trachea, ileum, and gallbladder.

  • Glandular Secretion: The compound has been utilized to investigate the role of M2 receptors in modulating glandular secretions, including those from salivary glands and lacrimal glands.

5-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one

    Compound Description: This compound is a potent M2-selective antimuscarinic agent. It exhibits approximately 10 times greater potency at M2 receptors compared to previously known compounds, including 11-[[4-[4-(diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one (AQ-RA 741) [].

    Relevance: This compound shares a similar structure with 11-[[4-[4-(diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one, with the primary difference being the replacement of the pyridine ring in the latter with a benzene ring in this compound. This structural modification contributes to the enhanced M2 receptor selectivity and potency observed in this analog [].

(+)-(11-[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl)-5,11-di-hydro-6H-pyrido(2,3-b)(1,4)benzodiazepine-6-one (AF-DX 250)

    Compound Description: This compound, also known as the (+)-enantiomer of AF-DX 116, is classified as an "M2-selective" antagonist. It displays high affinities for both m2 and m4 receptors, intermediate affinities for m1 and m3 receptors, and low affinities for m5 receptors [].

    Relevance: This compound and 11-[[4-[4-(diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one are both structurally related pyrido[2,3-b][1,4]benzodiazepine derivatives, highlighting their shared chemical scaffold. These compounds are grouped together due to their similar structures and their reported M2 receptor affinity, suggesting a potential for shared pharmacological properties [, ].

11-((2-[(Diethylamino)methyl]-1-piperidinyl)acetyl)-5, 11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepine-6-one (AF-DX 116)

    Compound Description: AF-DX 116 is widely recognized as a selective antagonist for the M2 muscarinic receptor subtype [, , , , , , , , , , , , , , , , , , , , , , , ].

    Relevance: This compound shares a strikingly similar structure with 11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one. The primary structural distinction lies in the length of the alkyl chain connecting the piperidine and diethylamino groups. This minor variation contributes to their categorization as close structural analogs, suggesting potentially comparable pharmacological profiles despite differences in potency and selectivity [, , , , , , , , , , , , , , , , , , , , , , , ].

5,11-Dihydro-11-([(2-(2-[(dipropylamino)methyl]-1-piperidinyl)ethyl)amino]carbonyl)-6H-pyrido(2,3-b)(1,4)benzodiazepine-6-one (AF-DX 384)

    Compound Description: AF-DX 384 is classified as an "M2-selective" muscarinic antagonist. It exhibits high affinities for m2 and m4 receptors, intermediate affinities for m1 and m3 receptors, and low affinities for m5 receptors []. It displays high affinity for the M2 receptor subtype [].

    Relevance: This compound, along with 11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one, belongs to the pyrido[2,3-b][1,4]benzodiazepine class of compounds known for their antimuscarinic properties. Although exhibiting structural variations in the side chain, their shared core structure suggests potential similarities in their pharmacological profiles and interactions with muscarinic receptor subtypes, particularly M2 [, ].

Pirenzepine

    Compound Description: Pirenzepine is a well-established muscarinic antagonist with a preference for the M1 receptor subtype [, , , , , , , , , , , , , , , ].

    Relevance: While structurally dissimilar to 11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one, pirenzepine is frequently employed as a comparative agent in studies investigating muscarinic receptor subtypes, particularly those focusing on distinguishing M1 from M2 or M3 subtypes. Its inclusion in research alongside 11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one highlights the importance of characterizing the selectivity profiles of compounds targeting muscarinic receptors [, , , , , , , , , , , , , , , ].

Properties

CAS Number

123548-16-3

Product Name

11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one

IUPAC Name

11-[2-[4-[4-(diethylamino)butyl]piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one

Molecular Formula

C27H37N5O2

Molecular Weight

463.6 g/mol

InChI

InChI=1S/C27H37N5O2/c1-3-30(4-2)17-8-7-10-21-14-18-31(19-15-21)20-25(33)32-24-13-6-5-11-22(24)27(34)29-23-12-9-16-28-26(23)32/h5-6,9,11-13,16,21H,3-4,7-8,10,14-15,17-20H2,1-2H3,(H,29,34)

InChI Key

BCUGCHZRMKTPMU-UHFFFAOYSA-N

SMILES

CCN(CC)CCCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4

Solubility

Soluble in DMSO

Synonyms

11-((4-(4-(diethylamino)butyl)-1-piperidinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one
6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 11-((4-(4-(diethylamino)butyl)-1-piperidinyl)acetyl)-5,11-dihydro-
AQ-RA 741
AQ-RA-741

Canonical SMILES

CCN(CC)CCCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.